5-Nitro-3-phenyl-1H-indazole
Overview
Description
5-Nitro-3-phenyl-1H-indazole: is an organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds characterized by a pyrazole ring fused to a benzene ring. The presence of a nitro group at the 5-position and a phenyl group at the 3-position of the indazole ring makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with a variety of targets, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition, regulation, and/or modulation of chk1, chk2, and sgk kinases by indazole derivatives play a role in the treatment of diseases such as cancer .
Result of Action
Indazole derivatives have been associated with a wide variety of biological properties, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-phenyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-3-phenyl-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Reduction of the nitro group yields 5-amino-3-phenyl-1H-indazole.
- Electrophilic substitution reactions yield various substituted indazoles depending on the electrophile used.
Scientific Research Applications
5-Nitro-3-phenyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Employed in the synthesis of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
5-Nitroindazole: Similar structure but lacks the phenyl group at the 3-position.
3-Phenyl-1H-indazole: Lacks the nitro group at the 5-position.
5-Amino-3-phenyl-1H-indazole: The amino derivative of 5-Nitro-3-phenyl-1H-indazole.
Uniqueness: this compound is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
5-nitro-3-phenyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)10-6-7-12-11(8-10)13(15-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLYDYMVKAGVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347042 | |
Record name | 5-Nitro-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293758-67-5 | |
Record name | 5-Nitro-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole and how does it arrange itself in solid state?
A1: The crystal structure of 1-Methyl-5-nitro-3-phenyl-1H-indazole, a derivative of 5-Nitro-3-phenyl-1H-indazole, reveals key structural insights. [] The asymmetric unit comprises two independent molecules. Notably, the indazole ring system and the nitro group exhibit near coplanarity within each molecule. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds, forming linear zigzag tapes along the c-axis. Additionally, π–π stacking interactions between molecules contribute to the overall three-dimensional framework along the b-axis. []
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